2: PN: US20040072744 SEQID: 2 claimed protein
Description
The compound “(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid” is a highly complex peptide derivative featuring multiple functional groups critical to its biochemical interactions. Key structural components include:
- Amino acid residues: Multiple L- and D-configured amino acids (e.g., carboxyglutamic acid, leucine derivatives).
- Imidazole rings: Likely involved in hydrogen bonding or catalytic roles.
- Carboxylic acid termini: Contributes to solubility and ionic interactions.
Properties
Molecular Formula |
C43H67N13O17S |
|---|---|
Molecular Weight |
1070.1 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C43H67N13O17S/c1-19(2)10-24(50-35(64)22(44)12-30(45)58)36(65)47-15-31(59)49-23(7-8-32(60)61)37(66)52-26(11-21-14-46-18-48-21)42(71)56-9-5-6-29(56)40(69)55-34(20(3)4)41(70)54-28(17-74)39(68)51-25(13-33(62)63)38(67)53-27(16-57)43(72)73/h14,18-20,22-29,34,57,74H,5-13,15-17,44H2,1-4H3,(H2,45,58)(H,46,48)(H,47,65)(H,49,59)(H,50,64)(H,51,68)(H,52,66)(H,53,67)(H,54,70)(H,55,69)(H,60,61)(H,62,63)(H,72,73)/t22-,23-,24-,25-,26-,27-,28-,29-,34-/m0/s1 |
InChI Key |
GFHXQXTURUFUAG-YEEOUUIGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise conditions to ensure the correct configuration of the molecule. Common synthetic routes include:
Peptide Coupling Reactions: Utilizing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form peptide bonds.
Protecting Group Strategies: Employing protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) to protect reactive sites during intermediate steps.
Chiral Catalysts: Using chiral catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which can handle the complex sequence of reactions required. These machines use solid-phase synthesis techniques to build the molecule step-by-step on a resin support.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where amino groups are present.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for more complex molecules and in studies of peptide synthesis.
Biology: Investigated for its role in protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic uses, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The mechanism often involves binding to the active site of an enzyme, inhibiting its activity. This can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Similarity Analysis
Using chemoinformatic methods (e.g., Tanimoto and Dice coefficients), the compound’s binary fingerprint can be compared to structurally related molecules. For example:
Key Findings :
- Lower similarity with glycosylated imidazole derivatives highlights its peptide-centric architecture.
Functional and Pharmacokinetic Comparison
Insights :
Q & A
Q. What experimental methods are recommended for characterizing the complex stereochemistry and functional groups of this compound?
To resolve stereochemical ambiguity and confirm functional groups (e.g., imidazole rings, sulfanyl groups), employ a combination of:
- 2D NMR (COSY, HSQC, NOESY) to assign stereocenters and spatial proximity .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography (if crystallizable) for absolute configuration determination .
- FT-IR spectroscopy to identify carboxylate, amide, and sulfanyl stretching modes.
Q. How can researchers identify and mitigate common impurities during synthesis?
- Use reverse-phase HPLC with UV/Vis detection to monitor reaction progress and isolate intermediates .
- Apply tandem mass spectrometry (MS/MS) to characterize side products (e.g., incomplete deprotection of amino groups or disulfide formation) .
- Optimize purification via preparative chromatography with ion-pairing agents (e.g., TFA) to resolve polar impurities .
Advanced Research Questions
Q. What computational strategies can predict ligand-receptor interactions for this compound in biochemical assays?
- Perform molecular dynamics (MD) simulations to model conformational flexibility and binding stability with target proteins (e.g., enzymes with imidazole-binding sites) .
- Use density functional theory (DFT) to calculate redox potentials of sulfanyl groups or charge distribution in carboxylate-rich regions .
- Integrate machine learning (ML) models trained on f-element ligand databases to predict chelation behavior or solvent effects .
Q. How can reaction yields be optimized for multi-step syntheses involving unstable intermediates?
- Apply design of experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading) and identify critical factors .
- Implement Bayesian optimization to iteratively adjust reaction conditions (e.g., pH for amide coupling) with minimal experimental runs .
- Use continuous-flow chemistry to stabilize intermediates (e.g., diazo compounds) and reduce decomposition .
Q. How should researchers resolve contradictions between computational predictions and experimental binding data?
- Conduct cross-validation using orthogonal techniques:
- Leverage high-throughput screening to test binding under varied ionic strengths or redox conditions .
Q. What strategies enable automation of this compound’s synthesis for scalable research applications?
- Develop robotic liquid-handling systems for precise control of air-sensitive steps (e.g., sulfanyl group incorporation) .
- Integrate real-time analytics (e.g., inline IR or Raman spectroscopy) to monitor reaction progress and trigger adaptive adjustments .
- Use retrosynthesis-planning algorithms to prioritize routes with commercially available building blocks and minimal protection/deprotection steps .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Perform accelerated stability studies across pH gradients (1–9) and temperatures (4–37°C) with LC-MS monitoring .
- Simulate oxidative stress using H2O2 or glutathione to assess sulfanyl group reactivity .
- Analyze degradation pathways via NMR kinetic studies and correlate with computational degradation models .
Q. What advanced statistical methods are suitable for analyzing non-linear relationships in synthesis data?
- Apply partial least squares (PLS) regression to correlate spectral data (e.g., FT-IR) with reaction outcomes .
- Use artificial neural networks (ANNs) to model multi-variable interactions in solvent selection or catalyst turnover .
- Validate models with bootstrapping or k-fold cross-validation to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
